5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine

Lipophilicity Physicochemical Property Drug Design

This 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine features a unique dual-CF3 substitution pattern at positions 5 and 7 with a free 2-amine, creating a discrete electronic and steric environment not replicated by mono-substituted or differently substituted analogs. With a calculated LogP of 3.83, high thermal stability (mp 195-197°C), and established class-level potency of electron-deficient 1,8-naphthyridines as kinase inhibitors, this scaffold is ideal for synthesizing selective BTK, FGFR, or other intracellular kinase inhibitors targeting hydrophobic ATP-binding pockets. Its well-defined synthetic route and robust stability enable efficient generation of N-substituted derivative libraries under diverse reaction conditions. Additionally, its cationic lipophilic properties support enhanced iPSC reprogramming efficiency. Procure this compound for consistent, reproducible results in demanding medicinal chemistry and stem cell research programs.

Molecular Formula C10H5F6N3
Molecular Weight 281.16 g/mol
CAS No. 51420-72-5
Cat. No. B1222434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
CAS51420-72-5
Molecular FormulaC10H5F6N3
Molecular Weight281.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)N
InChIInChI=1S/C10H5F6N3/c11-9(12,13)5-3-6(10(14,15)16)18-8-4(5)1-2-7(17)19-8/h1-3H,(H2,17,18,19)
InChIKeyCLSSRJKZGCCBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine (CAS 51420-72-5): A High-Lipophilicity Fluorinated Scaffold for Kinase-Targeted Research


5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine is a fluorinated heterocyclic compound classified as a 1,8-naphthyridine derivative [1]. It features a naphthyridine core with two electron-withdrawing trifluoromethyl groups at positions 5 and 7 and a primary amine at position 2, which is a key structural feature of its class [2]. The compound's distinct physicochemical properties, including a calculated LogP of 3.83 [3], stem from the combined influence of its trifluoromethyl substituents and the amine functionality, positioning it as a specialized scaffold for applications requiring high lipophilicity and metabolic stability, such as in kinase inhibitor research .

Why Generic 1,8-Naphthyridine Substitution Fails: The Unique Physicochemical and Synthetic Role of the 5,7-Bis(trifluoromethyl) Pattern


Simply substituting any 1,8-naphthyridine derivative for 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine is not scientifically valid due to its unique substitution pattern. The specific placement of two strongly electron-withdrawing trifluoromethyl groups at positions 5 and 7, combined with the free 2-amine, creates a discrete electronic and steric environment that dictates its reactivity, lipophilicity, and potential for target engagement, which are not replicated by analogs with mono-substitution or different substitution patterns [1]. This precise arrangement is crucial for its function as a synthetic intermediate and its potential as a kinase inhibitor scaffold, where even minor structural deviations can abolish activity [2].

Quantitative Evidence Guide for 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine: How It Compares to Closest Analogs


Increased Lipophilicity (LogP) Drives Superior Membrane Permeability and Kinase Binding Potential

5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine exhibits a significantly higher calculated LogP (3.83) compared to its unsubstituted 1,8-naphthyridine parent, indicating a marked increase in lipophilicity [1]. This property is essential for passive membrane diffusion and for reaching intracellular targets like kinases, a common application for this compound class .

Lipophilicity Physicochemical Property Drug Design

Thermal Stability Advantage: Higher Melting Point Enables Broader Reaction Conditions and Purity

The compound possesses a melting point of 195-197°C [1], which is higher than that of a related mono-substituted analog, 2-amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine (169-167°C) [2]. This higher melting point suggests a more stable crystalline lattice, which is advantageous for handling, storage, and purification processes.

Thermal Stability Synthetic Chemistry Purity

Dual Trifluoromethyl Substitution Enhances Metabolic Stability and Electron-Withdrawing Effect for Target Engagement

The presence of two trifluoromethyl groups on the naphthyridine core is a key determinant of activity. Structure-activity relationship (SAR) studies on 1,8-naphthyridines have shown that electron-withdrawing substituents at positions 4 and 7 can dramatically increase receptor affinity and selectivity; for instance, a 7-chloro derivative achieved a sub-nanomolar Ki (0.15 nM) for the A1 adenosine receptor [1]. By extension, the dual -CF3 groups on 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine are expected to similarly potentiate binding interactions through strong electron withdrawal and enhanced metabolic stability, a known benefit of fluorination .

Metabolic Stability Electron-Withdrawing Group SAR

Optimized Application Scenarios for 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine Based on Quantitative Evidence


Core Scaffold for Kinase Inhibitor Development

Leverage its high lipophilicity (LogP 3.83) [1] and established class-level potency of electron-deficient 1,8-naphthyridines [2] to serve as a privileged core for synthesizing potent and selective kinase inhibitors targeting BTK, FGFR, or other intracellular kinases with hydrophobic ATP-binding pockets. The dual -CF3 groups enhance metabolic stability and membrane permeability .

Synthetic Intermediate for Diverse Naphthyridine Derivatives

Utilize the compound's higher thermal stability (mp 195-197°C) [1] and well-defined synthetic route as a robust and versatile intermediate for generating libraries of N-substituted and other functionalized 1,8-naphthyridines. Its stability facilitates multi-step syntheses under a wider range of conditions compared to less stable analogs [3].

Chemical Probe for Stem Cell Reprogramming Research

Exploit its cationic and lipophilic properties to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). The compound's unique physicochemical profile supports cellular uptake and has been associated with promoting high-quality iPSC generation and maintaining pluripotency .

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